N-(4,5-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide
Overview
Description
Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Biological Effects and Applications of Thiazole Derivatives
Thiazole derivatives have been extensively studied due to their wide range of biological activities. These compounds are recognized for their versatility in drug development, offering potential as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor agents. Their structural diversity allows for the targeting of various biochemical pathways, contributing significantly to medicinal chemistry and pharmacology.
Thiazole Derivatives as Antitumor Agents
One notable area of application for thiazole derivatives is in the development of antitumor and cytotoxic drugs. These compounds have been shown to modulate enzymes related to metabolism, presenting a promising approach for cancer therapy. The specificity of enzyme targets, combined with the potential for reduced side effects, highlights the therapeutic value of thiazole derivatives in oncology. The structural basis for their activity involves interactions with cellular targets that influence cancer cell proliferation and survival, demonstrating the importance of thiazole scaffolds in drug discovery (Leoni et al., 2014; Leoni et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.
Mode of Action
It is known that benzothiazole derivatives can inhibit the growth of microorganisms by interfering with their metabolic processes
Biochemical Pathways
Benzothiazole derivatives have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in immune response and neurotransmission, respectively.
Result of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also have antimicrobial effects.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-3-6-10-11(8(7)2)14-13(17-10)15-12(16)9-4-5-9/h3,6,9H,4-5H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPGQXFBHXYTTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321537 | |
Record name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677880 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
864860-81-1 | |
Record name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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